
2-Benzyl-6-bromopyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-6-bromopyridazin-3(2H)-one (2-BBP) is a heterocyclic compound belonging to the pyridazine family of compounds. 2-BBP is an important synthetic intermediate in organic synthesis and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Photoinduced Energy Transfer
Research into rod-like dinuclear Ru(ii) complexes, which incorporate ligands related to 2-Benzyl-6-bromopyridazin-3(2H)-one, has shown these compounds exhibit efficient and fast photoinduced energy transfer. This property is significant for understanding the photophysical behavior of such complexes, which could have applications in light-harvesting systems and photovoltaic devices (Santoni et al., 2009).
Regioselectivity in Cyclization
The synthesis of triazolo[4,3-b]-as-triazin-7(8H)-ones from compounds structurally related to this compound demonstrates regioselective cyclization. This process could be leveraged in the design of novel heterocyclic compounds with potential pharmaceutical applications (Shawali & Gomha, 2002).
Synthesis of Benzoxazinones and Quinazolinones
Studies have also explored the reactions of related compounds towards the synthesis of benzoxazinones and quinazolinones, which are compounds of interest due to their anticipated biological activity. This line of research points to the role of these derivatives in medicinal chemistry, highlighting their potential as precursors for biologically active molecules (El-hashash et al., 2016).
Antimicrobial Activity
Research into quinazolinones derived from this compound indicates these compounds may possess significant antimicrobial activity. This suggests the potential for developing new antimicrobial agents based on the structural motif of this compound (Patel et al., 2006).
Molecular Interactions and DFT Calculations
The synthesis and analysis of antipyrine-like derivatives, closely related to this compound, provide insights into the molecular interactions and structural stability of these compounds. Such studies are crucial for the development of materials with tailored properties, including pharmaceuticals and organic electronics (Saeed et al., 2020).
Propiedades
IUPAC Name |
2-benzyl-6-bromopyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAOAALNGJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


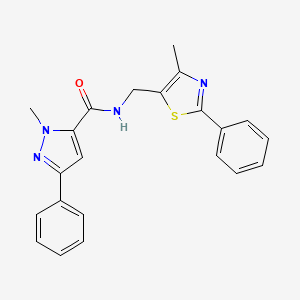
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
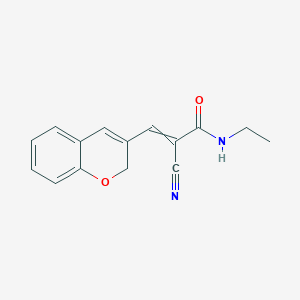
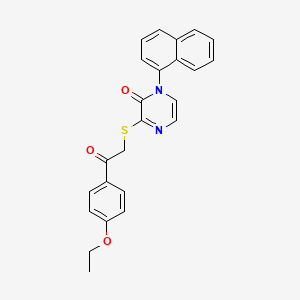
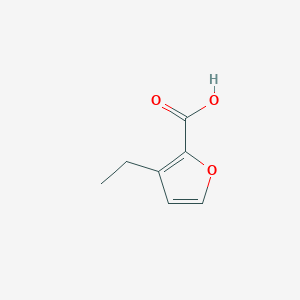
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)
![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)

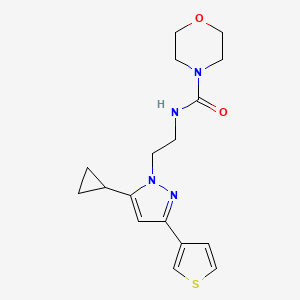
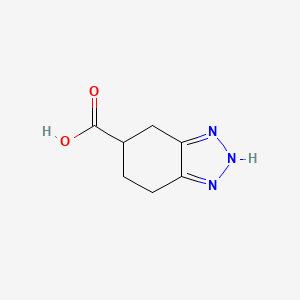
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)